molecular formula C7H9NS B1590267 2-(Pyridin-3-yl)ethane-1-thiol CAS No. 556825-56-0

2-(Pyridin-3-yl)ethane-1-thiol

Cat. No. B1590267
M. Wt: 139.22 g/mol
InChI Key: WQQJXTMFJYSLPT-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)ethane-1-thiol is a chemical compound that belongs to the family of thioethers. It has a molecular weight of 139.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)ethane-1-thiol consists of a pyridine ring attached to an ethane-1-thiol group . The exact structure and its properties can be further analyzed using techniques like X-ray diffraction and DFT/TDDFT calculations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal and Molecular Structure Determination : Research into compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the complexities of synthesis and structural analysis involving pyridine derivatives. This work underscores the importance of conditions like temperature and solvent absence in achieving specific molecular structures, highlighting the meticulous process needed to isolate and characterize these compounds (Percino et al., 2006).

Complex Formation and Electrochemistry

  • Palladium Complex Synthesis : The formation of dinuclear palladium(II) complexes with pyridine-2-thiol illustrates the compound's capacity to engage in complex metal coordination structures, suggesting potential applications in catalysis and material science (Umakoshi et al., 1990).

Catalysis and Chemical Reactions

  • Metal-Free Synthesis Approaches : The development of transition-metal-free reactions for constructing imidazo[1,2-a]pyridines from components including pyridin-2-amines showcases innovative routes to bond formation (C-N, C-O, C-S) without the need for metal catalysts, highlighting the evolving methods in sustainable chemistry (Cao et al., 2014).

Material Science and Corrosion Inhibition

  • Cadmium(II) Schiff Base Complexes : Research involving cadmium(II) Schiff base complexes for corrosion inhibition on mild steel surfaces indicates the potential of pyridine derivatives in creating protective coatings, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

Molecular and Material Design

  • Self-Assembled Monolayers and Ligand Development : Studies on self-assembled monolayers (SAMs) using pyridine-terminated thiols and the development of rotaxanes as ligands demonstrate the compound's versatility in constructing molecular machines and metal-organic frameworks, indicating its value in nanotechnology and material design (Silien et al., 2009); (Loeb, 2007).

properties

IUPAC Name

2-pyridin-3-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQJXTMFJYSLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553459
Record name 2-(Pyridin-3-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)ethane-1-thiol

CAS RN

556825-56-0
Record name 2-(Pyridin-3-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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